ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

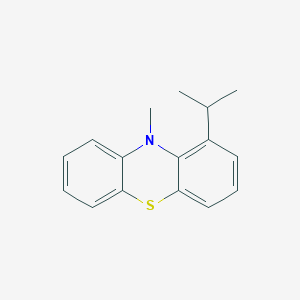

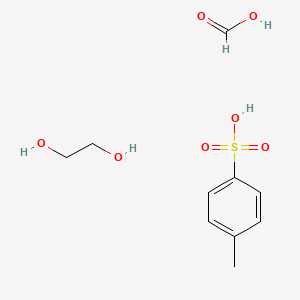

The compound “ethane-1,2-diol; formic acid; 4-methylbenzenesulfonic acid” is a combination of three distinct chemicals, each with unique properties and applications Formic acid, or methanoic acid, is the simplest carboxylic acid with the formula HCOOH

準備方法

Ethane-1,2-diol

Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol . Industrially, this process involves the catalytic oxidation of ethylene to ethylene oxide, followed by hydrolysis .

Formic Acid

Formic acid can be synthesized by the action of sulfuric acid on sodium formate, which is produced from carbon monoxide and sodium hydroxide . Another method involves the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene using sulfuric acid or oleum .

化学反応の分析

Ethane-1,2-diol

Ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents.

Esterification: Reacts with carboxylic acids to form esters.

Dehydration: Can be dehydrated to produce ethylene oxide.

Formic Acid

Formic acid participates in several reactions:

Reduction: Acts as a reducing agent due to its aldehyde group.

Dehydration: Dehydrates to carbon monoxide and water when treated with concentrated sulfuric acid.

Neutralization: Reacts with bases to form formates.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is involved in:

Esterification: Forms esters with alcohols.

Neutralization: Reacts with bases to form sulfonates.

科学的研究の応用

Ethane-1,2-diol

Ethane-1,2-diol is widely used in the production of polyester fibers and as an antifreeze in cooling systems . It also serves as a solvent in various chemical processes .

Formic Acid

Formic acid is used in leather processing, textile dyeing, and as a preservative . It also finds applications in the synthesis of pharmaceuticals and as a reducing agent in organic chemistry .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is commonly used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions .

作用機序

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects primarily through hydrogen bonding and its ability to lower the freezing point of water .

Formic Acid

Formic acid acts as a reducing agent due to its aldehyde group, which can donate electrons in redox reactions .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid functions as a strong acid catalyst, facilitating various organic reactions by donating protons .

類似化合物との比較

Ethane-1,2-diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its higher toxicity and lower viscosity .

Formic Acid

Acetic acid is a similar carboxylic acid but lacks the reducing properties of formic acid .

4-Methylbenzenesulfonic Acid

Other sulfonic acids like benzenesulfonic acid and methanesulfonic acid are similar but differ in their aromatic or aliphatic nature .

特性

CAS番号 |

90433-81-1 |

|---|---|

分子式 |

C10H16O7S |

分子量 |

280.30 g/mol |

IUPAC名 |

ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C2H6O2.CH2O2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4;2-1-3/h2-5H,1H3,(H,8,9,10);3-4H,1-2H2;1H,(H,2,3) |

InChIキー |

FGOFUTZBVOTPHB-UHFFFAOYSA-N |

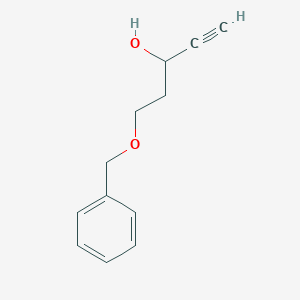

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)O.C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)